Fradic acid A
Description
Fradic acid A is a polyene carboxylic acid isolated from the marine-derived bacterium Streptomyces fradiae PTZ0025 . Its structure was elucidated through extensive spectroscopic analyses, including NMR (¹H and ¹³C), HRESIMS, and UV spectroscopy. Key characteristics include:
- Molecular formula: C₁₃H₁₆O₆
- Optical rotation: [α]²³D +29.8° (c 0.01, MeOH)
- UV absorption: λmax 223 and 298 nm in methanol
- HRESIMS: [M − H]⁻ observed at m/z 267.0878 (calculated 267.0869 for C₁₃H₁₅O₆) .
The compound features a polyene backbone with a free carboxylic acid group at the C-1 position, as inferred from its ¹³C NMR data . While this compound was identified alongside bioactive compounds like fradimycins A and B (capoamycin-type antibiotics), its own biological activities remain underexplored in the available literature .
Properties
IUPAC Name |
(2S,4S,5S)-4-[(1E,3E,5E)-6-carboxyhexa-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-9-10(19-13(2,18-9)12(16)17)7-5-3-4-6-8-11(14)15/h3-10H,1-2H3,(H,14,15)(H,16,17)/b4-3+,7-5+,8-6+/t9-,10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBJCRSEGUSGHK-SGKIGDJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C(=O)O)C=CC=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O[C@@](O1)(C)C(=O)O)/C=C/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fradic acid A can be synthesized through several synthetic routes, including the use of starting materials such as hexa-1,3,5-triene and dioxolane derivatives. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the dioxolane ring and subsequent functionalization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Fradic acid A undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with altered functional groups, which can be used in further research and applications.
Scientific Research Applications
Fradic acid A has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Fradic acid A exerts its effects involves its interaction with specific molecular targets and pathways . For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectroscopic Comparison of Fradic Acids A and B
| Property | This compound | Fradic Acid B |
|---|---|---|
| Molecular formula | C₁₃H₁₆O₆ | C₁₄H₁₈O₆ |
| Molecular weight | 268.10 g/mol | 284.12 g/mol |
| HRESIMS | [M − H]⁻ 267.0878 | [M + H]⁺ 283.1177 |
| Key functional group | Carboxylic acid (C-1) | Methoxy (C-1) |
| UV λmax (MeOH) | 223, 298 nm | 223, 298 nm |
| [α]²³D (c 0.01, MeOH) | +29.8° | +29.8° |
Discussion
The structural distinction between this compound and B highlights the role of functional group modifications in altering physicochemical properties. The carboxylic acid in this compound may confer higher solubility in polar solvents, whereas the methoxy group in Fradic acid B could enhance bioavailability. Despite these differences, neither acid has been evaluated for antimicrobial or cytotoxic activity in the available studies, unlike their capoamycin counterparts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
